Triphosgene

Inhalation toxicology Safety assessment Occupational exposure

Triphosgene [bis(trichloromethyl) carbonate, BTC] is the preferred solid phosgene equivalent, releasing exactly three molar equivalents of phosgene under controlled nucleophilic activation. Unlike gaseous phosgene or liquid diphosgene, its stable crystalline form (mp 77–82°C) enables sub-milligram weighing, dramatically reducing airborne exposure risk. Ideal for N-carboxyanhydride (NCA) and polycarbonate synthesis where exact carbonyl stoichiometry governs molecular weight control. Eliminates capital-intensive gas-cylinder infrastructure—drop-in replacement for CDI/DSC production and continuous-flow phosgenation with on-demand thermal or chloride-triggered release up to 204°C.

Molecular Formula C3Cl6O3
Molecular Weight 296.7 g/mol
CAS No. 32315-10-9
Cat. No. B027547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphosgene
CAS32315-10-9
Synonyms1,1,1-Trichloromethanol 1,1’-Carbonate;  Carbonic Acid Bis(trichloromethyl)ester; _x000B_Bis(trichloromethyl)carbonate; 
Molecular FormulaC3Cl6O3
Molecular Weight296.7 g/mol
Structural Identifiers
SMILESC(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
InChIInChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9
InChIKeyUCPYLLCMEDAXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphosgene (CAS 32315-10-9) Procurement Guide: Solid Phosgene Equivalent for Safer Carbonylation


Triphosgene [bis(trichloromethyl) carbonate, BTC] is a white crystalline solid (m.p. 77–82 °C) that functions as a stoichiometric equivalent to gaseous phosgene in organic synthesis, releasing up to three molar equivalents of phosgene under controlled conditions [1]. It is the most widely adopted solid substitute for phosgene in laboratory and industrial carbonylation, chloroformylation, and dehydration reactions, offering distinct handling and dosing advantages over both phosgene (gas) and diphosgene (liquid) [2].

Why Triphosgene Cannot Be Interchanged with Diphosgene, CDI, or DSC Without Process Re‑optimization


Despite belonging to the same class of phosgene substitutes, triphosgene, diphosgene, N,N′-carbonyldiimidazole (CDI), and N,N′-disuccinimidyl carbonate (DSC) differ fundamentally in reactivity, decomposition behavior, and physical state [1]. Triphosgene is a solid that requires a nucleophilic trigger (e.g., chloride ion or tertiary amine) to liberate phosgene, whereas phosgene gas reacts directly and 170‑fold faster . Diphosgene is a volatile liquid with an inhalation LC₅₀ 3‑fold lower (more toxic) than triphosgene vapor [2]. CDI and DSC are specialized carbonyl‑transfer reagents with narrower functional group tolerance and cannot replicate the full scope of phosgenation reactions achievable with triphosgene [1]. Direct substitution therefore demands independent validation of yield, purity, and safety parameters.

Quantitative Differentiation of Triphosgene vs. Phosgene, Diphosgene, CDI, and DSC


Inhalation Toxicity: Triphosgene Vapor LC₅₀ vs. Phosgene and Diphosgene

In a 240‑min nose‑only inhalation study in Wistar rats, triphosgene vapor exhibited an LC₅₀ of 41.5 mg/m³ (0.14 mmol/m³), which is approximately 3‑fold lower acute inhalation toxicity than diphosgene (LC₅₀ = 13.9 mg/m³, 0.07 mmol/m³) and 2‑fold lower than phosgene (LC₅₀ = 0.07 mmol/m³) [1]. The vapor saturation concentration of triphosgene at ambient temperature is ~100 times its LC₅₀, but the solid physical state significantly reduces airborne release risk during weighing and transfer compared to the liquid diphosgene or gaseous phosgene [1].

Inhalation toxicology Safety assessment Occupational exposure

Reactivity: Triphosgene vs. Phosgene in Chloroformylation Yield

In the synthesis of benzyl chloroformate (Z‑Cl) from benzyl alcohol, triphosgene affords a maximum yield of 15%, whereas phosgene gas yields 97% after distillation under optimized conditions . This 6.5‑fold yield disparity arises because triphosgene requires in situ activation to generate phosgene, leading to incomplete conversion and side‑reactions unless reaction parameters (temperature, base stoichiometry, and activation catalyst) are specifically re‑optimized .

Carbonylation Chloroformylation Reaction optimization

Stoichiometric Efficiency: Triphosgene Delivers 3 Equivalents of Phosgene per Mole

One mole of triphosgene (BTC) decomposes upon nucleophilic activation to release three molar equivalents of phosgene (COCl₂), requiring only one‑third equivalent of BTC for each carbonyl group introduced [1]. In contrast, diphosgene (trichloromethyl chloroformate) releases only one equivalent of phosgene per mole [2]. This 3:1 stoichiometric advantage reduces the mass of reagent required by approximately 66% per carbonyl equivalent compared to diphosgene, translating to lower shipping weight, reduced storage footprint, and decreased hazardous waste generation [1].

Reaction stoichiometry Atom economy Process cost

Physical State and Dosing Precision: Solid Triphosgene vs. Liquid Diphosgene and Gaseous Phosgene

Triphosgene is a crystalline solid at room temperature (m.p. 77–82 °C) with a vapor pressure of 16 hPa at 90 °C, enabling precise gravimetric dispensing using standard laboratory balances [1]. Phosgene is a gas (b.p. 8.3 °C) requiring specialized gas‑handling equipment, while diphosgene is a volatile liquid (b.p. 128 °C) that must be dispensed by volume or weight under stringent ventilation . The solid state eliminates the risk of liquid spills and gas leaks during aliquot preparation, and allows exact stoichiometric control with minimal exposure [1].

Handling safety Dispensing accuracy Laboratory logistics

Thermal Stability: Triphosgene Decomposes at 201–204 °C, Enabling Safer Storage

Precise differential scanning calorimetry (DSC) analysis using inert glass crucibles establishes that crystalline triphosgene undergoes thermal decomposition at 201–204 °C [1]. Earlier, widely circulated values of 130–170 °C were artifacts of using aluminum crucibles, which catalyze decomposition [1]. This high thermal stability means triphosgene can be safely stored at ambient temperature for extended periods without significant phosgene off‑gassing, unlike diphosgene which begins to decompose at lower temperatures and must be refrigerated [2].

Thermal stability Storage safety Decomposition

Synthetic Scope: Triphosgene vs. CDI and DSC in Phosgenation Reactions

Triphosgene mimics the full reaction profile of phosgene across all four fundamental transformations: carbonyl introduction, chloro substitution, chlorocarbonyl formation, and dehydration . CDI is primarily limited to carbonyl transfer (especially amide and ester formation) and is moisture‑sensitive, while DSC is optimized for active ester activation in peptide synthesis . Unlike CDI and DSC, triphosgene can also generate isocyanates, chloroformates, carbamoyl chlorides, and N‑carboxyanhydrides directly [1]. This broader functional group compatibility makes triphosgene the only solid reagent capable of serving as a universal phosgene surrogate across diverse synthetic pathways.

Carbonylation scope Reagent selection Functional group compatibility

Optimal Triphosgene Procurement and Application Scenarios Based on Quantitative Differentiation


Laboratory‑Scale Carbonylation Where Phosgene Gas Infrastructure Is Unavailable

Academic and R&D laboratories lacking fume hoods rated for phosgene gas can safely perform chloroformylations and carbonylations using solid triphosgene. The solid state permits precise weighing (Evidence Item 4) and reduces airborne exposure risk (Evidence Item 1), while the 3:1 phosgene equivalent efficiency (Evidence Item 3) minimizes reagent consumption per reaction. This scenario is supported by the broad adoption of triphosgene in medicinal chemistry and methodology development [1].

Peptide and Polymer Synthesis Requiring Exact Stoichiometric Carbonyl Introduction

Triphosgene's ability to release exactly three equivalents of phosgene upon controlled activation (Evidence Item 3) makes it ideal for synthesizing N‑carboxyanhydrides (NCAs) and polycarbonates where precise carbonyl stoichiometry is critical. Unlike gaseous phosgene, which is difficult to meter accurately, solid triphosgene can be weighed to sub‑milligram precision, enabling reproducible polymer molecular weight control and minimizing side reactions [2].

Production of CDI and DSC Intermediates Without Phosgene Cylinder Infrastructure

Industrial synthesis of carbonyldiimidazole (CDI) and disuccinimidyl carbonate (DSC) traditionally employs phosgene gas, requiring capital‑intensive containment systems. Triphosgene offers a drop‑in solid alternative that eliminates gas cylinders and associated safety infrastructure [3]. While reaction yields may require optimization (Evidence Item 2), the overall process safety and regulatory compliance benefits are substantial for facilities not already equipped for phosgene handling [3].

On‑Demand Phosgene Generation for Flow Chemistry and Parallel Synthesis

Triphosgene's thermal stability up to 201–204 °C (Evidence Item 5) and quantitative decomposition to phosgene by chloride ion catalysis enables on‑demand phosgene generation in continuous‑flow reactors [4]. This scenario leverages triphosgene as a solid phosgene reservoir, generating only the amount needed for immediate consumption, thereby eliminating phosgene storage and transport hazards while retaining phosgene's superior reactivity (170× faster than triphosgene) [4].

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